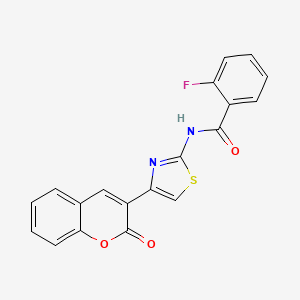

2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a compound that has been studied for its potential applications in various fields. It is a coumarin-based compound . Coumarin derivatives are known for their strong emission in the visible region, large Stokes shifts, high photostability, and high fluorescence quantum yields .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a coumarin-based fluorescent probe involved the reaction of 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen . Another synthesis involved the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, a coumarin-based fluorescent probe was found to show an instant turn-off fluorescence response to Cu 2+ over other metal ions in an ethanol-water mixture based on intramolecular charge transfer (ICT) . The probe was found to coordinate Cu 2+ in 1:1 stoichiometry .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen resulted in a new coumarin-based fluorescent Cu 2+ probe .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, a compound synthesized from 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen was fully characterized via 1H, 13C NMR, UV, and mass spectral data .Applications De Recherche Scientifique

Synthesis of Bio-functional Hybrid Compounds

The compound has been used in the synthesis of bio-functional hybrid compounds. Specifically, it was used in the reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen to create a new bio-functional hybrid compound .

Antibacterial Activity

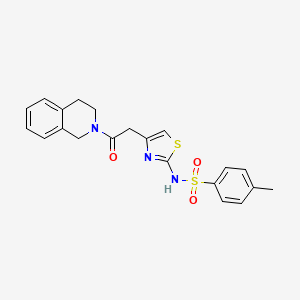

Thiazole derivatives, which include the compound , have been found to have antibacterial activity. One of the derivatives displayed better antibacterial activity compared to linezolid .

Antifungal Activity

Thiazole derivatives have also been shown to have antifungal activity . This suggests that the compound could potentially be used in the development of new antifungal drugs.

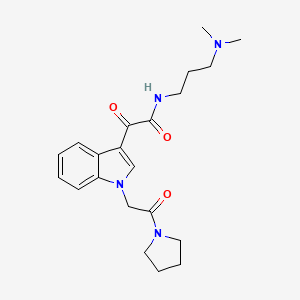

Anti-inflammatory Activity

Indole derivatives, which are structurally similar to the compound, have shown anti-inflammatory and analgesic activities . This suggests that the compound could potentially have similar properties.

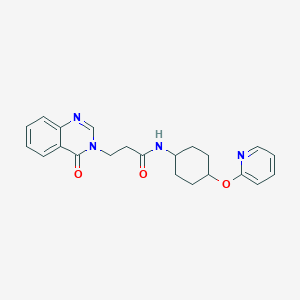

Antiviral Activity

Thiazole derivatives have been shown to have antiviral activity . This suggests that the compound could potentially be used in the development of new antiviral drugs.

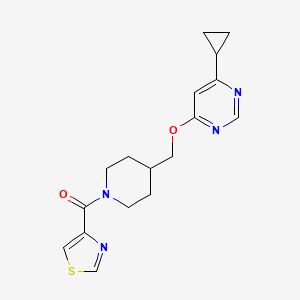

Antitumor and Cytotoxic Activity

Thiazole derivatives have been shown to have antitumor and cytotoxic activity. A series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and their cytotoxicity activity on three human tumor cell lines was reported .

Neuroprotective Activity

Thiazole derivatives have been shown to have neuroprotective activity . This suggests that the compound could potentially be used in the development of new neuroprotective drugs.

Diuretic Activity

Thiazole derivatives have been shown to have diuretic activity . This suggests that the compound could potentially be used in the development of new diuretic drugs.

Mécanisme D'action

The mechanism of action of similar compounds has been explored. For instance, coumarin fluorophores could act as fluoroionophores as a result of non-radiative processes such as excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer (ICT), photo-induced electron transfer (PET), and isomerization mechanism .

Orientations Futures

The future directions in the study of similar compounds could involve the design of new optical materials such as organic fluoroionophores and functionalized quantum dots or nanowires . These materials could be used to efficiently monitor levels of certain elements in the human body or in drinking water .

Propriétés

IUPAC Name |

2-fluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11FN2O3S/c20-14-7-3-2-6-12(14)17(23)22-19-21-15(10-26-19)13-9-11-5-1-4-8-16(11)25-18(13)24/h1-10H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIFFJSWAQDAEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2626465.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2626467.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2626468.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2626477.png)

![N-Benzyl-2-cyano-N-[2-(dimethylamino)ethyl]pyridine-3-sulfonamide](/img/structure/B2626479.png)